molecular formula C5H9ClN4O2 B1439817 methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride CAS No. 1279219-32-7

methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride

Cat. No. B1439817
CAS RN: 1279219-32-7
M. Wt: 192.6 g/mol
InChI Key: BQMZIQANWPKELV-UHFFFAOYSA-N
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Description

“Methyl (3-amino-1H-1,2,4-triazol-5-yl)acetate hydrochloride” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in various fields, especially in medicine . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds with various biological applications .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The 1,2,4-triazole ring is a basic nucleus of different heterocyclic compounds .


Chemical Reactions Analysis

1,2,4-Triazole derivatives have been shown to exhibit various chemical reactions . For example, 4-Amino-5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol was successfully cyclized to give triazolo[3,4-b][1,3,4]thiadiazine via reacting with 3-chloropentane-2,4-dione through the intermediate .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis and Properties : Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and its derivatives were synthesized and analyzed using techniques like HPLC, GC-MS, FTIR, and NMR spectroscopy. The study revealed a decreased susceptibility to acetylation and provided insights into the regioselectivity of the acetylation process (Dzygiel et al., 2004).

Biological and Pharmacological Research

  • Cyclization and Pharmacological Properties : In a study involving 4-methyl-4H-1,2,4-triazole-3-thiol, derivatives like ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate were synthesized. These derivatives showed potential effects on the central nervous system in mice, indicating their pharmacological significance (Maliszewska-Guz et al., 2005).

  • Biological Evaluation of Triazole Derivatives : Triazole and triazolothiadiazine derivatives, including those with 1,2,4-triazole structures, were synthesized and evaluated as cholinesterase inhibitors. This research highlights the potential of these compounds in developing treatments for conditions like Alzheimer's disease (Mohsen, 2012).

  • Antimicrobial Agent Synthesis : New 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized and investigated for their antimicrobial properties, showing significant activity against various microorganisms (Kaplancikli et al., 2008).

Material Science and Energetic Materials

  • Development of Insensitive Energetic Materials : Research involving the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound combining 1,2,5- and 1,2,4-oxadiazole rings, led to the development of insensitive energetic materials with moderate thermal stabilities and insensitivity towards impact and friction, surpassing TNT in certain aspects (Yu et al., 2017).

properties

IUPAC Name

methyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.ClH/c1-11-4(10)2-3-7-5(6)9-8-3;/h2H2,1H3,(H3,6,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMZIQANWPKELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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